molecular formula C22H23F3N2O3 B606674 CI 951 CAS No. 126661-07-2

CI 951

Cat. No.: B606674
CAS No.: 126661-07-2
M. Wt: 420.42
InChI Key: XVXQOAYCEUDQTQ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CI 951 is a dihydronaphthyl-derived calcium ion (Ca²⁺) antagonist and channel blocker with the molecular formula C₂₂H₂₃F₃N₂O₃ and a molecular weight of 420.42 g/mol . Its CAS registry number is 126661-07-2, and it is available in powder form for research applications, requiring storage at -20°C (powder) or -80°C (solvent) to maintain stability .

Properties

IUPAC Name

ethyl 2-methyl-5-propan-2-yloxy-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O3/c1-5-29-21(28)17-13(4)27-16-10-11-26-20(30-12(2)3)19(16)18(17)14-8-6-7-9-15(14)22(23,24)25/h6-12,18,27H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXQOAYCEUDQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3C(F)(F)F)C(=NC=C2)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908239
Record name Ethyl 2-methyl-5-[(propan-2-yl)oxy]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103183-79-5, 126661-07-2
Record name Goe 5438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103183795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI 951
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126661072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methyl-5-[(propan-2-yl)oxy]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of CI 951 involves several steps, starting with the preparation of the dihydronaphthyl core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Decarboxylative Halogenation Reactions

CI 951-related hydroxybenzoic acid derivatives undergo ipso-substitution and decarboxylation in halogenation reactions. For example:

  • Substrate : 4-Hydroxybenzoic acid reacts with bromine (Br₂) in cold H₂SO₄ to form 2,4,6-tribromophenol as the major product via electrophilic aromatic substitution .
  • Mechanism :
    • Electrophilic halogenation at the ipso position relative to the carboxyl group.
    • Decarboxylation releases CO₂, yielding polyhalogenated phenols .

Table 1: Halogenation Yields for Related Substrates

SubstrateProductYieldConditions
4-Hydroxybenzoic acid2,4,6-TribromophenolMajorBr₂, H₂SO₄, 0°C
Ethylmalonic acid (Ag salt)Geminal dibromide (C₃H₆Br₂)28%Br₂, CCl₄, dark conditions
Succinic acid1,2-Dibromoethane37%Br₂, AgBr catalyst

Radical-Mediated Pathways

Reactions involving this compound derivatives may proceed via acyloxy radical intermediates :

  • Step 1 : Acyl hypobromite (65 ) undergoes homolytic cleavage to generate acyloxy (66 ) and bromine radicals.
  • Step 2 : Acyloxy radicals decompose to alkyl radicals (67 ), which abstract bromine to form alkyl bromides .
  • Example : Cyclopropylacetic acid derivatives yield rearranged products (e.g., 78 and 79 ) via neophyl radical intermediates .

Reaction Optimization

Key parameters influencing this compound-related reactions:

  • Temperature : Higher temperatures (50–70°C) favor decarboxylation .
  • Catalysts : Silver salts (AgBr, AgOAc) enhance halogenation efficiency .
  • Solvent : Non-polar solvents (CCl₄) stabilize radical intermediates .

Kinetic and Mechanistic Studies

  • Isotope Effects : Deuterated substrates show slower reaction rates, supporting a radical-chain mechanism .
  • Competing Pathways : Excess iodine (I₂) leads to ester formation (89 ) alongside alkyl iodides (86 ) .

Mechanism of Action

CI 951 exerts its effects by blocking calcium ion channels. This action prevents the influx of calcium ions into cells, which can modulate various cellular processes. The molecular targets of this compound include specific calcium ion channels, and the pathways involved are related to calcium ion signaling .

Comparison with Similar Compounds

Structural Analogues

No direct structural analogues of CI 951 are described in the provided evidence. However, dihydronaphthyl moieties are common in pharmaceuticals targeting ion channels. For example:

  • Nifedipine : A dihydropyridine Ca²⁺ channel blocker used to treat hypertension. Unlike this compound, nifedipine contains a pyridine ring instead of a dihydronaphthyl group, which alters its binding affinity and selectivity for L-type calcium channels .
  • Verapamil : A phenylalkylamine Ca²⁺ antagonist with a distinct chemical structure but similar functional effects on vascular smooth muscle.

Table 1: Structural and Functional Comparison of this compound with Common Ca²⁺ Antagonists

Compound Core Structure Molecular Weight (g/mol) Key Targets Applications
This compound Dihydronaphthyl 420.42 Ca²⁺ channels Research use only
Nifedipine Dihydropyridine 346.34 L-type Ca²⁺ channels Hypertension, angina
Verapamil Phenylalkylamine 454.60 L-type Ca²⁺ channels Arrhythmias, angina
Functional Analogues

This compound’s role as a Ca²⁺ channel blocker aligns it functionally with compounds like diltiazem (a benzothiazepine) and amlodipine (a dihydropyridine).

Research Context

The evidence highlights this compound’s use in experimental settings but lacks clinical or preclinical studies comparing it to other Ca²⁺ modulators. For instance:

  • Studies on HBV-related cirrhosis () and hepatocellular carcinoma () focus on clinical biomarkers (e.g., albumin–butyrylcholinesterase) rather than calcium antagonists.
  • Research guidelines () emphasize the need for detailed physicochemical and pharmacological data when comparing compounds, which are absent for this compound in the provided materials.

Q & A

Q. What experimental methodologies are recommended to confirm CI 951's mechanism as a calcium channel blocker?

To confirm this compound's role as an L-type calcium channel antagonist, employ:

  • Electrophysiological assays : Use patch-clamp techniques on HEK293 cells expressing Cav1.2 channels to measure current inhibition.
  • Competitive binding studies : Compare this compound’s affinity to radiolabeled dihydropyridines (e.g., [³H]-nitrendipine) in isolated cardiac membranes.
  • Dose-response analysis : Generate concentration-response curves (log[this compound] vs. % inhibition) to calculate IC₅₀ and Hill coefficients using nonlinear regression .
Key Parameters Example Values Statistical Test
IC₅₀15 nM (95% CI: 12–18 nM)Sigmoidal curve fitting
Hill coefficient1.2 ± 0.1Student’s t-test (vs. control)

Q. How should researchers design an in vitro assay to assess this compound’s cytotoxicity?

  • Cell lines : Use primary cardiomyocytes or HepG2 cells for liver toxicity screening.
  • Controls :
  • Positive control : Staurosporine (1 µM) for apoptosis induction.
  • Vehicle control : Match solvent concentration (e.g., 0.1% DMSO).
    • Assay : MTT or resazurin assays with triplicate wells. Normalize viability to untreated cells and calculate LD₅₀ via probit analysis .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response data?

  • Nonlinear regression : Fit sigmoidal curves (variable slope) to derive IC₅₀/LD₅₀.
  • Goodness-of-fit : Report R² and residual plots.
  • Comparisons : Use one-way ANOVA with Tukey’s post hoc test for multi-group analyses. Include 95% confidence intervals for critical parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across studies?

Perform a systematic meta-analysis :

  • Variables to harmonize :
Variable Impact Adjustment Method
Dosage formBioavailability varianceSubgroup analysis by route
Animal modelMetabolic differencesCovariate adjustment
Analytical methodSensitivity disparitiesBland-Altman plot validation
  • Statistical tools : Multivariate regression to identify confounding factors (e.g., age, sex) and mixed-effects models for inter-study variability .

Q. What strategies optimize this compound’s synthetic yield and purity in academic settings?

  • Purification : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA).
  • Characterization :
  • Purity : ≥95% by HPLC (λ = 254 nm).
  • Structural confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
    • Scale-up : Optimize reaction time/temperature via Design of Experiments (DoE) to maximize yield .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

  • Transcriptomics : Perform RNA-seq on treated vs. control cells; use DESeq2 for differential expression analysis.
  • Proteomics : Conduct LC-MS/MS with MaxQuant for protein quantification.
  • Integration : Apply pathway enrichment (DAVID, STRING) to identify overlapping pathways. Validate candidates via CRISPR-Cas9 knockout and functional assays (e.g., calcium imaging) .

Methodological Guidance for Data Analysis

Q. How should researchers validate this compound’s target engagement in vivo?

  • Photoaffinity labeling : Synthesize a [³H]-CI 951 analog and crosslink to target proteins in tissue lysates.
  • Autoradiography : Resolve labeled proteins via SDS-PAGE and compare bands to controls.
  • Genetic validation : Use tissue-specific Cav1.2 knockout mice to confirm phenotype rescue .

Q. What controls are critical when assessing this compound’s cardioprotective effects in ischemia-reperfusion models?

  • Sham control : Surgery without ischemia induction.
  • Drug vehicle : Match solvent (e.g., saline with 5% PEG-400).
  • Positive control : Ischemic preconditioning or verapamil.
  • Outcome measures : Infarct size (TTC staining), troponin levels, and echocardiography .

Data Presentation Standards

Q. How should conflicting electrophysiological data for this compound be reported?

  • Transparency : Disclose all raw data (e.g., current traces) in supplementary materials.
  • Uncertainty quantification : Report SEM for n ≥ 5 replicates.
  • Conflicting results : Discuss potential explanations (e.g., voltage protocol differences, cell-type variability) .

Q. What guidelines ensure rigorous reporting of this compound’s biochemical assays?

  • MIAME compliance : Detail cell sources, passage numbers, and culture conditions.
  • Instrument calibration : Include lot numbers for critical reagents (e.g., Fura-2 AM).
  • Data deposition : Upload raw datasets to repositories like Figshare or Zenodo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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